9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl is an organic compound that forms colorless crystals. It’s an aromatic hydrocarbon with a molecular formula (C6H5)2 . It’s notable as a starting material for the production of various organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Synthesis Analysis
While specific synthesis methods for “9-[1,1’-biphenyl]-3-yl-9’-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole” are not available, biphenyl compounds can be synthesized using various methods. For instance, one method involves the Ullmann reaction, Bromination, Miyaura, and Suzuki reactions .Scientific Research Applications
Synthesis and Structural Properties
- Biphenyl carbazole derivatives have been synthesized, showcasing interesting luminescence, high thermal stability, and distinct crystal structures that facilitate interactions among aromatic rings through C-H⋯π and π⋯π stacking. These structural features contribute to their thermal stability and photophysical properties, making them suitable for electronic and photonic applications (Tang et al., 2021).
Electronic and Photonic Applications
- Bipolar host materials incorporating 9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole structures have been developed for blue and green phosphorescent OLEDs. These materials exhibit excellent thermal and physical properties, and when used in OLEDs, they achieve high external quantum efficiencies and low efficiency roll-off at high brightness levels, underscoring their potential in high-performance OLEDs (Liu et al., 2016).
Memory Devices and Electrochromic Properties
- Novel soluble polyimides based on asymmetrical diamines containing carbazole units have been synthesized. These materials exhibit high thermal stability and organosolubility. When used in resistive switching memory devices, they show flash-type memory capability or write-once read-many times (WORM) memory capability, demonstrating their potential in memory storage technologies (Zhao et al., 2016).
Environmental and Biological Applications
- Biphenyl-utilizing bacteria have been explored for their ability to produce hydroxylated 9H-carbazole metabolites, opening pathways for the environmental bioremediation of carbazole derivatives and potentially leading to new bioactive compounds (Waldau et al., 2009).
Mechanism of Action
Target of Action
It’s known that biphenyl derivatives are small-molecule inhibitors of pd-1/pd-l1 . PD-1 is a protein on the surface of T-cells that functions as an immune checkpoint, and PD-L1 is a protein that binds to PD-1 and inhibits T-cell activity .
Mode of Action
Based on the information about biphenyl derivatives, it can be inferred that this compound might interact with its targets (pd-1/pd-l1) to inhibit their activity . This inhibition could potentially prevent the downregulation of the immune response, thereby enhancing the body’s ability to fight against cancer cells .
Biochemical Pathways
The inhibition of pd-1/pd-l1 interaction can affect the immune response pathway . By blocking this interaction, T-cells may remain active and continue to attack cancer cells. The downstream effects could include reduced tumor growth and potentially tumor shrinkage .
Pharmacokinetics
It’s known that biphenyl derivatives have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . These properties suggest that the compound could be effectively absorbed into the bloodstream, distributed to the site of action (tumor), metabolized, and then excreted from the body .
Result of Action
Based on the known effects of pd-1/pd-l1 inhibitors, the result of action could be an enhanced immune response against cancer cells . This could potentially lead to a reduction in tumor size and improved patient outcomes .
Action Environment
Factors such as the patient’s overall health, the presence of other medications, and the specific characteristics of the tumor (such as size, location, and type) could potentially influence the compound’s action and efficacy .
Properties
IUPAC Name |
9-(3-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32N2/c1-3-12-33(13-4-1)35-22-26-39(27-23-35)49-45-20-9-7-18-41(45)43-31-37(24-28-47(43)49)38-25-29-48-44(32-38)42-19-8-10-21-46(42)50(48)40-17-11-16-36(30-40)34-14-5-2-6-15-34/h1-32H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYDYNVXBIQORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.